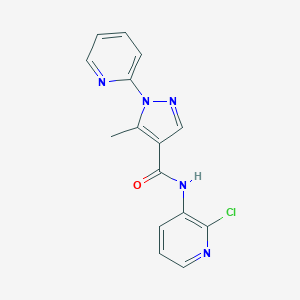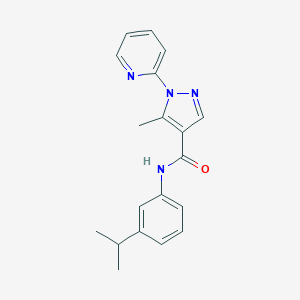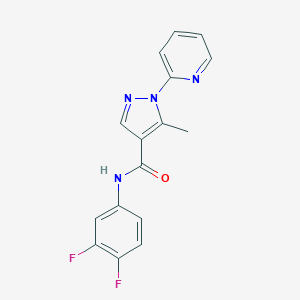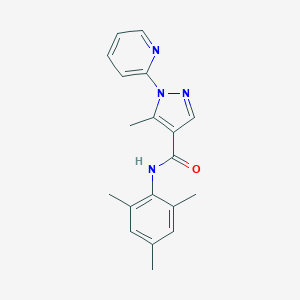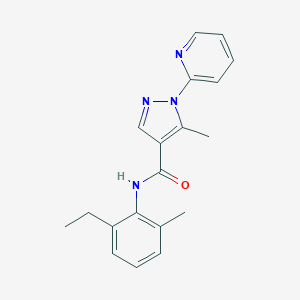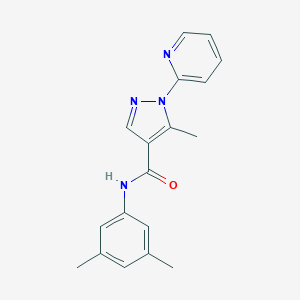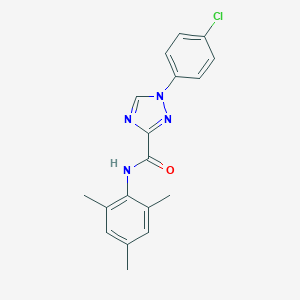
1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide, also known as CCT or TAK-659, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound was first synthesized in 2012 and has since been the subject of numerous studies due to its promising properties.
Mecanismo De Acción
1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide works by inhibiting a protein called Bruton's tyrosine kinase (BTK), which plays a crucial role in the activation of immune cells. By inhibiting BTK, 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide prevents the activation of immune cells, which can help to reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are proteins that play a role in inflammation. Additionally, 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide has been found to inhibit the activation of immune cells, which can help to reduce inflammation and prevent the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide is its specificity. Unlike other BTK inhibitors, 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide specifically targets BTK and does not affect other proteins in the body. Additionally, 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide has been found to be highly effective in treating various diseases, including cancer and autoimmune disorders.
One limitation of 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide is that it has not yet been approved for clinical use. While it has shown promise in preclinical studies, further research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are a number of future directions for research on 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide. One area of interest is the development of new formulations of 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide that can improve its bioavailability and reduce its toxicity. Additionally, further studies are needed to determine the safety and efficacy of 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide in humans, particularly in the treatment of cancer and autoimmune disorders. Finally, researchers are interested in exploring the potential of 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide in combination with other drugs, which may enhance its effectiveness in treating disease.
Métodos De Síntesis
The synthesis of 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide involves a multi-step process that includes the reaction of 4-chlorobenzaldehyde with mesitylene to produce 4-(mesityl)-4-chlorobutanal. This is then reacted with hydrazine hydrate to form the corresponding hydrazone, which is further reacted with triethylorthoformate and acetic anhydride to produce the final product, 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide has been studied extensively for its potential use in the treatment of various diseases, including cancer and autoimmune disorders. It has been shown to inhibit the growth of cancer cells and has been found to be effective in treating lymphoma, leukemia, and multiple myeloma. Additionally, 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide has shown promise in treating autoimmune disorders such as rheumatoid arthritis and lupus.
Propiedades
Nombre del producto |
1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide |
|---|---|
Fórmula molecular |
C18H17ClN4O |
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-N-(2,4,6-trimethylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H17ClN4O/c1-11-8-12(2)16(13(3)9-11)21-18(24)17-20-10-23(22-17)15-6-4-14(19)5-7-15/h4-10H,1-3H3,(H,21,24) |
Clave InChI |
OBUALOMXSLSIHU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B278773.png)
![4-tert-butyl-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B278774.png)
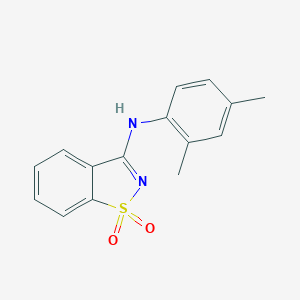
![N-[3-(difluoromethoxy)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278781.png)
![N-[4-(difluoromethoxy)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278782.png)
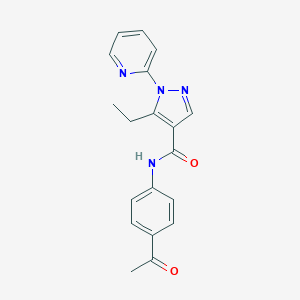
![N-[4-(4-bromobenzoyl)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278784.png)
![5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278785.png)
